molecular formula C20H24N2O5S B6573592 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 946295-24-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6573592
CAS No.: 946295-24-5
M. Wt: 404.5 g/mol
InChI Key: PPQHBXQUYLIOQD-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 6-position with a 2-(4-methoxyphenoxy)acetamide moiety.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-12-4-5-15-13-16(6-11-19(15)22)21-20(23)14-27-18-9-7-17(26-2)8-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQHBXQUYLIOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines a tetrahydroquinoline moiety with an ethanesulfonyl group and a methoxyphenoxy acetamide structure, suggesting potential biological activities that warrant investigation.

Chemical Structure and Properties

  • Chemical Formula : C19H24N2O5S
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 1040660-95-4

The structure includes:

  • A tetrahydroquinoline ring, which is often associated with various pharmacological properties.
  • An ethanesulfonyl group that may enhance solubility and bioavailability.
  • A methoxyphenoxy acetamide component that could interact with biological targets.

Biological Activity Overview

The biological activity of this compound remains largely unexplored in the literature. However, the following potential activities can be inferred based on structural analogs and related compounds:

1. Anticancer Activity

Some sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves:

  • Inhibition of specific enzymes involved in tumor growth.
  • Induction of apoptosis in cancer cells.

2. Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity against bacteria and fungi. This could be attributed to:

  • Disruption of microbial cell membranes.
  • Inhibition of essential microbial enzymes.

3. Neuroprotective Effects

Tetrahydroquinoline derivatives are known for their neuroprotective properties, potentially providing benefits in conditions like Alzheimer’s disease through:

  • Modulation of neurotransmitter levels.
  • Protection against oxidative stress.

While specific mechanisms for this compound are not well-documented, it is hypothesized that:

  • The tetrahydroquinoline ring may interact with multiple biological targets due to its structural complexity.
  • The ethanesulfonyl group could facilitate binding to proteins involved in disease pathways.

Safety and Handling

Due to limited data on the safety profile of this compound:

  • General laboratory safety protocols should be followed when handling.
  • Precautions should include the use of personal protective equipment (PPE) and proper disposal methods for chemical waste.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide Tetrahydroquinoline 1-Ethanesulfonyl, 6-(4-methoxyphenoxy)acetamide ~380 (estimated) Hypothesized enhanced solubility due to sulfonyl group; potential CNS activity
N-[1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide (G502-0090) Tetrahydroquinoline 1-Cyclopropanecarbonyl, 6-(4-methoxyphenoxy)acetamide 380.44 Structural analog with cyclopropanecarbonyl; likely lower polarity than sulfonyl analogs
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-THIQ-2-yl}acetamide (20) Tetrahydroisoquinoline (THIQ) 1-(3,4-Dimethoxybenzyl), 6-methoxy, 7-piperidinylethoxy, 2-benzylacetamide Not reported Orexin 1 receptor antagonist (IC₅₀ = 12 nM); high selectivity over orexin 2 receptor
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-THQ-6-yl)thiophene-2-carboximidamide (28) 3,4-Dihydroquinolin-2(1H)-one 1-(2-Piperidinylethyl), 6-thiophenecarboximidamide, 2-oxo Not reported GPR139 agonist; demonstrates dose-dependent effects in mouse social interaction models
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolotriazin-3-yl)acetamide (20a) Pyrrolo[1,2-d][1,2,4]triazine 4-Oxopyrrolotriazinyl, 1-(4-methoxyphenyl)ethyl Not reported GPR139 agonist (EC₅₀ = 3.2 nM); 99.4% HPLC purity

Key Comparative Insights:

Core Structure Variations: The target compound’s tetrahydroquinoline core differs from tetrahydroisoquinoline (THIQ) derivatives in , which exhibit orexin receptor antagonism. The THIQ scaffold enables 7-position substitutions (e.g., piperidinylethoxy in compound 20), enhancing receptor selectivity . Pyrrolotriazine-based analogs () prioritize heterocyclic cores for GPR139 agonism, whereas the target compound’s tetrahydroquinoline may favor different target engagement .

Substituent Effects: Ethanesulfonyl vs. Cyclopropanecarbonyl: The ethanesulfonyl group in the target compound likely improves solubility and metabolic stability compared to the cyclopropanecarbonyl group in G502-0090, as sulfonyl groups are more polar and resistant to esterase cleavage . However, the absence of a 7-position substituent (unlike orexin antagonists in ) may limit receptor affinity .

Biological Activity: Orexin antagonists (e.g., compound 20) prioritize bulky 7-position substituents (e.g., piperidinylethoxy) for receptor selectivity, which the target compound lacks. This may limit its utility in orexin-related pathways . GPR139 agonists () favor compact heterocyclic cores, whereas the target compound’s larger tetrahydroquinoline structure may hinder binding to this receptor class .

Synthetic Accessibility :

  • The ethanesulfonyl group in the target compound likely requires sulfonylation under conditions distinct from the acylations used for cyclopropanecarbonyl analogs () or benzylations in THIQ derivatives (). Yields for sulfonylation reactions are typically moderate (e.g., 33–90% in ), demanding optimized protocols .

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